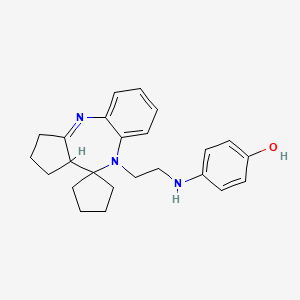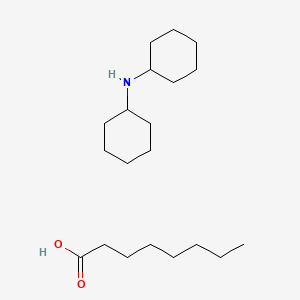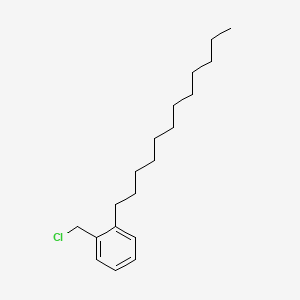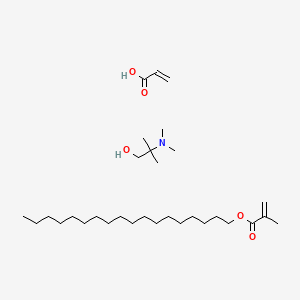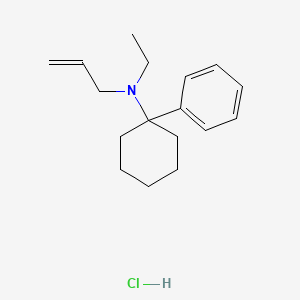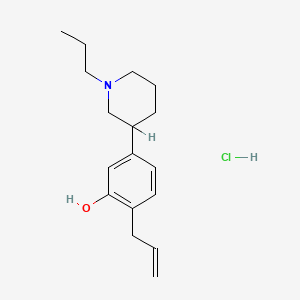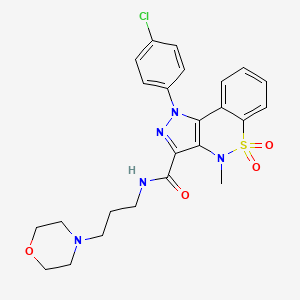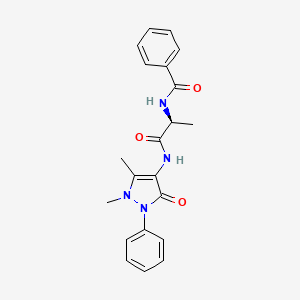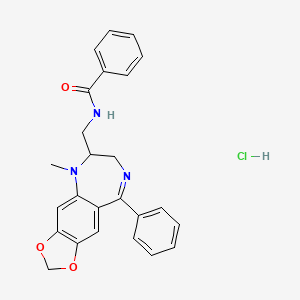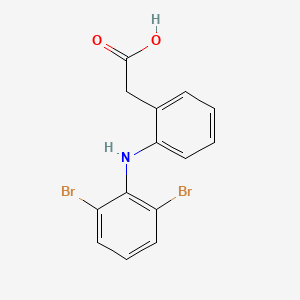
2-((2,6-Dibromophenyl)amino)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,6-Dibromophenyl)amino)phenylacetic acid is an organic compound with the molecular formula C14H11Br2NO2. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an amino group and a phenylacetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dibromophenyl)amino)phenylacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the reaction of 2,6-dibromoaniline with phenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-((2,6-Dibromophenyl)amino)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated phenylacetic acid derivatives .
科学研究应用
2-((2,6-Dibromophenyl)amino)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((2,6-Dibromophenyl)amino)phenylacetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenylacetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
相似化合物的比较
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with chlorine atoms instead of bromine, studied for its anti-inflammatory properties.
2-((2,6-Dimethylphenyl)amino)benzoic acid: Another analog with methyl groups, known for its structural flexibility and polymorphism.
Uniqueness
2-((2,6-Dibromophenyl)amino)phenylacetic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties.
属性
CAS 编号 |
320777-70-6 |
|---|---|
分子式 |
C14H11Br2NO2 |
分子量 |
385.05 g/mol |
IUPAC 名称 |
2-[2-(2,6-dibromoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Br2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChI 键 |
ZJCKGPZTEAEEFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


